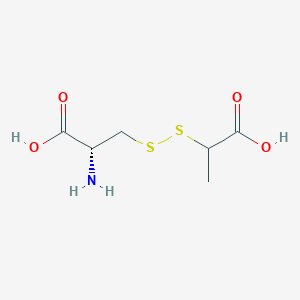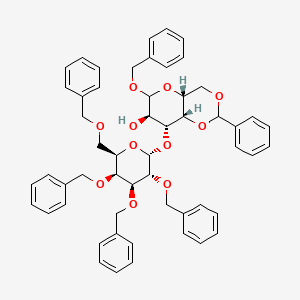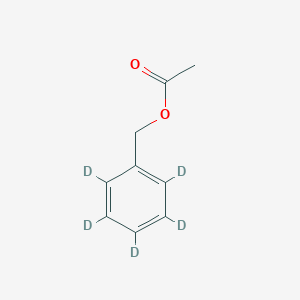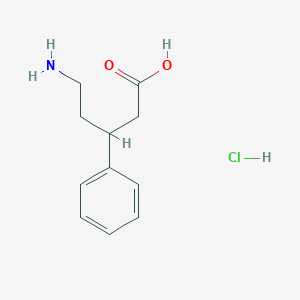
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride
Übersicht
Beschreibung
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride, also known as 4-AM-3-PBA, is an amino acid derivative used in a wide variety of scientific research applications. It is a white, odorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. 4-AM-3-PBA has been used to study the structure and function of various proteins, enzymes, and other molecules in the body. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Neuroscience Applications
Phenibut is utilized in neuroscience research for its effects on the gamma-aminobutyric acid (GABA) system, a key inhibitory neurotransmitter mechanism in the brain. It serves as a GABA mimetic at GABAB and, to some extent, GABAA receptors. Its influence on dopamine receptors and its antagonistic action against β-phenethylamine (PEA) underline its anxiolytic and nootropic effects. This broad spectrum of activity provides a basis for studying various neurological and psychiatric conditions, including anxiety, cognitive impairments, and mood disorders (Lapin, 2006).
Chemical Applications
In the realm of chemistry, 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride's role extends to the development of new compounds with potential industrial applications. For instance, its derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing its versatility beyond pharmaceutical uses. Such studies offer insights into its potential for creating materials resistant to degradation, useful in industrial pickling processes (Gupta et al., 2017).
Biotechnological Applications
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride has also found applications in biotechnology, particularly in the biosynthesis of 4-hydroxybutyrate and related polymers from methane. This innovative approach leverages engineered microbes to convert methane into valuable chemical precursors, demonstrating Phenibut's utility in sustainable chemical production and material science (Thu Ha Thi Nguyen & Lee, 2021).
Molecular and Cellular Biology
In molecular and cellular biology, its use as a chemical chaperone has been explored, particularly in the context of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). 4-Phenylbutyric acid, a derivative, has been shown to alleviate ER stress by aiding in the proper folding of proteins, which can be beneficial for treating diseases associated with protein misfolding and aggregation (Kolb et al., 2015).
Eigenschaften
IUPAC Name |
5-amino-3-phenylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHJYQXTRZQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)
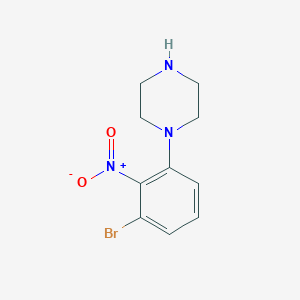
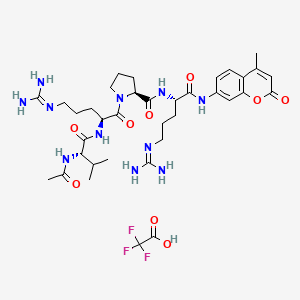
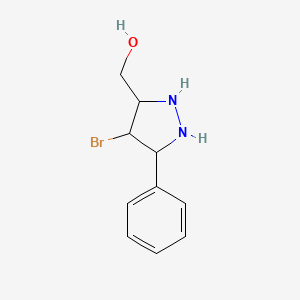
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
